4-bromo-1-methyl-1H-indazole-6-carbonitrile
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Overview
Description
4-Bromo-1-methyl-1H-indazole-6-carbonitrile is a heterocyclic compound that belongs to the indazole family. Indazoles are significant due to their presence in various biologically active molecules and pharmaceuticals. This compound is characterized by a bromine atom at the 4th position, a methyl group at the 1st position, and a carbonitrile group at the 6th position of the indazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-methyl-1H-indazole-6-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromo-3-nitrotoluene with isopropenylmagnesium bromide, followed by cyclization to form the indazole ring . The reaction conditions often require a solvent such as dimethyl sulfoxide (DMSO) and a catalyst like copper acetate under an oxygen atmosphere .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-methyl-1H-indazole-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazoles, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
4-Bromo-1-methyl-1H-indazole-6-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-bromo-1-methyl-1H-indazole-6-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Bromo-1H-indazole: Lacks the methyl and carbonitrile groups, making it less versatile in certain reactions.
6-Bromo-1H-indazole-4-carboxaldehyde: Contains a formyl group instead of a carbonitrile group, leading to different reactivity and applications.
4-Bromo-3-nitro-1H-indazole:
Uniqueness: 4-Bromo-1-methyl-1H-indazole-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom, a methyl group, and a carbonitrile group makes it a valuable intermediate in the synthesis of various bioactive molecules.
Properties
Molecular Formula |
C9H6BrN3 |
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Molecular Weight |
236.07 g/mol |
IUPAC Name |
4-bromo-1-methylindazole-6-carbonitrile |
InChI |
InChI=1S/C9H6BrN3/c1-13-9-3-6(4-11)2-8(10)7(9)5-12-13/h2-3,5H,1H3 |
InChI Key |
HJJJELNEXSYNRY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=C2)C#N)Br |
Origin of Product |
United States |
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